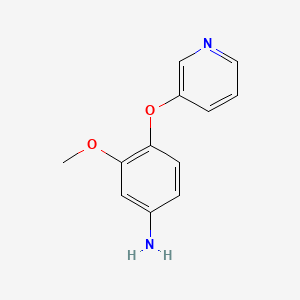

3-Methoxy-4-(pyridin-3-yloxy)aniline

概要

説明

3-Methoxy-4-(pyridin-3-yloxy)aniline is a substituted aniline derivative featuring a methoxy group at the 3-position and a pyridin-3-yloxy moiety at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for anticancer agents like gefitinib and agrochemicals such as diethofencarb . Its structural versatility allows for modifications that enhance binding affinity to biological targets, such as kinase inhibitors, by leveraging the electron-donating methoxy group and the nitrogen-rich pyridine ring .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(pyridin-3-yloxy)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

化学反応の分析

Types of Reactions

3-Methoxy-4-(pyridin-3-yloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

科学的研究の応用

3-Methoxy-4-(pyridin-3-yloxy)aniline is used in various scientific research fields, including:

Chemistry: As a building block in organic synthesis and the development of new materials.

Biology: In the study of biological pathways and interactions due to its ability to interact with biomolecules.

Industry: Used in the production of specialty chemicals and advanced materials.

作用機序

The mechanism of action of 3-Methoxy-4-(pyridin-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs of 3-Methoxy-4-(pyridin-3-yloxy)aniline, highlighting substituent variations and their implications:

Critical Analysis of Substituent Effects

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase reactivity for electrophilic substitution but reduce metabolic stability .

- Halogenation (e.g., -F, -Cl) : Improves binding affinity and pharmacokinetics via enhanced electronegativity and steric effects .

- Extended Chains (e.g., ethoxy-pyridine) : Adjust solubility and bioavailability, critical for CNS-targeting drugs .

生物活性

3-Methoxy-4-(pyridin-3-yloxy)aniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: CHNO\

CAS Number: 871020-12-1

Molecular Weight: 216.24 g/mol

The compound features a methoxy group and a pyridine moiety, which are known to influence its biological interactions. The presence of the pyridine ring is significant for its pharmacological properties, particularly in targeting various biological pathways.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

- Enzyme Inhibition: Many derivatives of aniline compounds are known to inhibit enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid metabolism.

- Anticancer Activity: Some studies have shown that related compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| PC-3 (Prostate) | 0.67 |

| HCT-116 (Colon) | 0.80 |

| ACHN (Renal) | 0.87 |

These values indicate promising cytotoxic effects against prostate, colon, and renal cancer cells, suggesting that the compound may serve as a lead for further development in cancer therapeutics .

Antimicrobial Activity

In addition to anticancer properties, the compound has been studied for its antimicrobial effects. Preliminary findings suggest that it exhibits activity against various bacterial strains, potentially making it useful in treating infections.

Case Studies

- Study on Anticancer Activity : A recent study synthesized several derivatives of this compound and tested their efficacy against multiple cancer cell lines. The results indicated that certain derivatives had enhanced potency compared to standard chemotherapy drugs like doxorubicin .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibition zones, indicating potential use as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methoxy-4-(pyridin-3-yloxy)aniline?

- Methodological Answer : The synthesis typically involves sequential nucleophilic aromatic substitution (NAS) reactions. For example:

Methoxy introduction : Methoxylation at the 3-position of 4-nitroaniline via alkylation with methyl iodide under basic conditions.

Pyridinyloxy coupling : Reaction of 3-methoxy-4-nitroaniline with 3-hydroxypyridine using a Pd-catalyzed Ullmann coupling or Mitsunobu reaction to install the pyridinyloxy group.

Nitro reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or SnCl₂/HCl to reduce the nitro group to an amine .

- Key Data : Evidence from brominated aniline derivatives (e.g., 97% yield in bromination reactions) supports regioselective functionalization strategies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., methoxy protons at ~δ 3.8 ppm; pyridinyl protons at δ 6.5–8.5 ppm) .

- FT-IR : Confirm amine (-NH₂, ~3400 cm⁻¹), ether (C-O, ~1250 cm⁻¹), and aromatic C-H stretches .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility can be enhanced via salt formation (e.g., HCl salt) .

- Stability : Sensitive to light and oxidation; store under inert gas (N₂/Ar) at 2–8°C in amber vials .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridinyloxy group installation be addressed?

- Methodological Answer :

- Directed ortho-Metalation : Use directing groups (e.g., -NH₂) to control substitution patterns .

- Protecting Group Strategies : Temporarily protect the aniline (-NH₂) with Boc or acetyl groups during coupling to prevent side reactions .

- Computational Modeling : DFT calculations predict reactive sites and transition states to optimize reaction conditions .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : The aniline’s -NH₂ group acts as a nucleophile in Pd-catalyzed C-N bond formation.

- Suzuki-Miyaura Coupling : Pyridinyloxy groups can participate in π-π stacking, influencing catalyst-substrate interactions .

- Key Data : Similar quinoline derivatives show enhanced reactivity when electron-withdrawing groups (e.g., -CF₃) are present .

Q. How does this compound perform in biological activity assays compared to structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the methoxy group with halogens or alkyl chains to assess potency changes.

- In Vitro Testing : Screen against kinase targets (e.g., EGFR, HER2) due to pyridine’s affinity for ATP-binding pockets .

- Key Data : Quinoline analogs with methoxy substitutions exhibit IC₅₀ values in the nanomolar range for cancer cell lines .

Q. What advanced catalytic systems degrade this compound in environmental studies?

- Methodological Answer :

特性

IUPAC Name |

3-methoxy-4-pyridin-3-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-12-7-9(13)4-5-11(12)16-10-3-2-6-14-8-10/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTQCADQWXWFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)OC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。